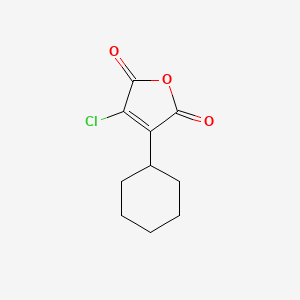

3-Chloro-4-cyclohexyl-2,5-furandione

Descripción

3-Chloro-4-cyclohexyl-2,5-furandione (C₁₀H₁₁ClO₃) is a halogenated furandione derivative characterized by a chlorine atom at the 3-position and a cyclohexyl group at the 4-position of its furandione core. The furandione structure (a cyclic diketone) confers reactivity typical of electron-deficient carbonyl systems, while the chloro and cyclohexyl substituents influence its physicochemical properties, such as solubility, volatility, and environmental persistence.

Propiedades

IUPAC Name |

3-chloro-4-cyclohexylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-7(9(12)14-10(8)13)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGKFJPKMIHSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclohexyl-2,5-furandione typically involves the chlorination of 4-cyclohexyl-2,5-furandione. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position. The general reaction scheme is as follows:

[ \text{4-Cyclohexyl-2,5-furandione} + \text{Cl}_2 \rightarrow \text{this compound} ]

The reaction is usually performed in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-4-cyclohexyl-2,5-furandione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted furandione derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-Chloro-4-cyclohexyl-2,5-furandione is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions and other biochemical processes.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-cyclohexyl-2,5-furandione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The reactivity and environmental behavior of furandiones are heavily influenced by substituents. Key analogs include:

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| 2,5-Furandione (FD) | None | 98.06 | Basic cyclic diketone |

| 3-Methyl-2,5-furandione (MFD) | Methyl at 3-position | 112.09 | Increased hydrophobicity |

| Dihydro-2,5-furandione (DFD) | Saturated ring (tetrahydrofuran) | 100.08 | Reduced reactivity due to saturation |

| 3-Chloro-4-cyclohexyl-2,5-furandione | Cl (3-position), cyclohexyl (4-position) | 214.65 | High hydrophobicity, halogenated |

Phase Distribution and Atmospheric Behavior

Evidence from atmospheric studies highlights significant differences in phase partitioning:

- FD and MFD : Detected in both gas and particle phases, with particle-phase fractions (Fp) influenced by substituents. For example, MFD’s methyl group enhances particle-phase affinity compared to FD .

- DFD and DMFD : Saturation (dihydro forms) reduces volatility, favoring particle-phase dominance .

- This compound : The bulky cyclohexyl group and chlorine substituent likely render it highly hydrophobic, with negligible gas-phase presence under typical ambient conditions. This aligns with observations that substituted furandiones (e.g., MFD) exhibit higher Fp than unsubstituted analogs .

Reactivity and Formation Pathways

- FD and MFD : Formed via OH-radical-initiated oxidation of aromatic precursors (e.g., toluene). Methyl substitution (MFD) slows oxidation kinetics but enhances stability, leading to gradual concentration increases during prolonged UV exposure .

- This compound: Chlorine’s electron-withdrawing effect may accelerate electrophilic reactions, while the cyclohexyl group could sterically hinder oxidation. No direct formation pathway data exist, but halogenated furandiones are hypothesized to arise from chlorinated precursors or post-emission halogenation processes.

Environmental Persistence and Detection Challenges

- FD and MFD : Reported in ambient PM₂.₅ with reliable detection, though FD’s gas-phase quantification is hindered by poor extraction recoveries .

- This compound : Its high molecular weight and hydrophobicity complicate gas-phase detection, suggesting it is primarily particle-bound. Current analytical methods (e.g., LC-MS) may require optimization for robust identification in complex matrices.

Actividad Biológica

3-Chloro-4-cyclohexyl-2,5-furandione is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound is a derivative of furan with a chloro and cyclohexyl group. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of key enzymes involved in bacterial metabolism or cell wall synthesis .

Anticancer Activity

Studies have reported that this compound possesses anticancer properties. It may inhibit cancer cell proliferation by inducing apoptosis and interfering with cellular signaling pathways. The specific molecular targets include enzymes that regulate cell cycle progression and apoptosis .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction may inhibit enzyme activity or disrupt cellular processes essential for microbial growth and cancer cell survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition zones, demonstrating its potential as a therapeutic agent .

- Cancer Cell Studies : In vitro studies on cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induced apoptosis in cancer cells |

Q & A

Q. What are the critical steps for synthesizing 3-Chloro-4-cyclohexyl-2,5-furandione with high purity?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride or bromide, while the chloro substituent is added via electrophilic substitution under controlled conditions (e.g., Cl₂ gas or N-chlorosuccinimide in anhydrous solvents). Purity (>95%) is achieved by optimizing reaction time, temperature, and stoichiometry, followed by purification via recrystallization or column chromatography. Monitor intermediates using TLC and validate purity via HPLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use /-NMR to identify proton environments and carbonyl groups.

- Functional Group Analysis: IR spectroscopy detects the furandione ring (C=O stretch at ~1750–1850 cm⁻¹).

- Purity Assessment: HPLC with UV detection (λ ~210–250 nm) or GC-MS quantifies impurities.

- Crystallinity: X-ray diffraction resolves stereochemistry and crystal packing. Cross-validate data with computational models (e.g., DFT) .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the furandione ring. Avoid exposure to moisture or strong bases. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis to assess degradation products (e.g., hydrolysis to dicarboxylic acid derivatives) .

Advanced Research Questions

Q. How does the cyclohexyl group influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer: The cyclohexyl substituent imposes steric hindrance, slowing reaction kinetics in Diels-Alder reactions. Its electron-donating nature (via hyperconjugation) modulates the electrophilicity of the furandione’s carbonyl groups. To study this:

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer: Discrepancies may arise from differing experimental setups (e.g., heating rate, atmosphere). To resolve:

- Conduct thermogravimetric analysis (TGA) under controlled O₂/N₂ atmospheres.

- Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events.

- Pair with in-situ IR or Raman spectroscopy to detect decomposition intermediates. Compare results with computational predictions (e.g., bond dissociation energies) .

Q. What experimental design strategies optimize catalytic applications of this compound?

Methodological Answer:

- Screening Catalysts: Test Lewis acids (e.g., FeCl₃, AlCl₃) in solvent-free vs. polar aprotic media.

- Design of Experiments (DOE): Vary temperature (50–120°C), catalyst loading (1–10 mol%), and substrate ratios. Use response surface methodology (RSM) to identify optimal conditions.

- Mechanistic Probes: Isotopic labeling (e.g., ) or trapping experiments to identify intermediates .

Q. How do surface interactions affect the compound’s adsorption in environmental chemistry studies?

Methodological Answer: Indoor/outdoor surfaces (e.g., silica, metal oxides) may catalyze degradation or stabilize intermediates. To investigate:

- Use quartz crystal microbalance (QCM) to quantify adsorption kinetics.

- Apply ToF-SIMS or AFM to map surface interactions at nanoscale.

- Compare reactivity under UV light vs. dark conditions to assess photostability .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be addressed?

Methodological Answer: Variations may stem from impurities or solvent batch differences. Systematically:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.